molecular formula C20H13N3O3S2 B2677401 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one CAS No. 862974-00-3

3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2677401
CAS No.: 862974-00-3
M. Wt: 407.46
InChI Key: YCSVNMHJEIWBKG-UHFFFAOYSA-N
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Description

Overview of 3-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one

This compound is a hybrid heterocyclic compound characterized by a coumarin core (2H-chromen-2-one) fused with a thiazole ring system. The IUPAC name reflects its intricate structure: a methoxy-substituted benzo[d]thiazole moiety is linked via an amino-thiazole bridge to the coumarin scaffold. This design leverages the bioactive potential of both coumarins—known for antimicrobial, anticancer, and anti-Alzheimer’s properties—and thiazoles, which contribute to enzyme inhibition and antibacterial activity.

Structural Components and Pharmacophore Analysis

The compound’s structure comprises three key pharmacophoric elements:

  • Coumarin Core : The 2H-chromen-2-one system provides a planar, lipophilic framework that facilitates π-π stacking and hydrophobic interactions with biological targets.
  • Thiazole-Amino Bridge : The thiazole ring’s sulfur and nitrogen atoms enhance hydrogen-bonding capacity and electronic delocalization, critical for target engagement.
  • 4-Methoxybenzo[d]thiazole : The methoxy group modulates electron density, improving solubility and binding affinity to enzymes like acetylcholinesterase (AChE) or cyclin-dependent kinases (CDKs).

Table 1: Key Structural Components and Their Roles

Component Role in Bioactivity
Coumarin lactone ring Base structure for target recognition
Thiazole ring Enhances electronic interactions
Methoxy substituent Improves pharmacokinetic properties

Historical Development of Coumarin-Thiazole Hybridization Strategies

The fusion of coumarin and thiazole motifs emerged from efforts to combat drug resistance and improve therapeutic efficacy. Early strategies involved:

  • Schiff Base Intermediates : Coumarin Schiff bases reacted with thioglycolic acid to form thiazolidinones, yielding anti-tubercular derivatives.
  • PEG-400-Mediated Synthesis : Green chemistry approaches using polyethylene glycol (PEG-400) optimized yields of coumarin-thiazole hybrids with antibacterial activity.
  • Targeted Drug Design : Recent work integrates molecular docking to design CDK2 inhibitors (e.g., hydroxycoumarin-thiazole derivatives with IC50 values of 2.6–5.4 μM) and AChE inhibitors for Alzheimer’s disease (e.g., 4-(benzo[d]thiazol-2-yl)phenols with IC50 = 2.7 μM).

Table 2: Evolution of Coumarin-Thiazole Hybrid Synthesis

Era Strategy Outcome
2010s Schiff base cyclization Anti-tubercular agents (MIC: 0.8–100 μg/mL)
2020s Solvent-free/PEG-400 synthesis Antibacterial hybrids (MIC: 0.8–1.6 μg/mL)
2023–2024 Structure-based design CDK2/AChE inhibitors (IC50: 2.6–5.4 μM)

Significance in Heterocyclic Chemistry Research

Coumarin-thiazole hybrids occupy a unique niche in drug discovery due to:

  • Dual Pharmacophore Synergy : The coumarin’s rigid scaffold complements the thiazole’s electronic versatility, enabling multitarget engagement.
  • Broad Therapeutic Applications : These hybrids exhibit activity against bacterial pathogens (e.g., S. aureus, MIC = 0.8 μg/mL), cancer cells (HepG2 IC50 = 2.6 μM), and neurodegenerative targets (AChE IC50 = 2.7 μM).
  • ADME Optimization : Computational studies predict favorable absorption and metabolic stability, as seen in coumarin-thiazole derivatives.

Research Objectives and Scope

Current research aims to:

  • Elucidate structure-activity relationships (SARs) through systematic substitution of the methoxy and thiazole groups.
  • Expand biological screening to include antifungal and anti-inflammatory targets.
  • Optimize synthetic protocols for scalability and environmental sustainability.
  • Validate target engagement via crystallography and molecular dynamics simulations.

Properties

IUPAC Name

3-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-25-15-7-4-8-16-17(15)22-20(28-16)23-19-21-13(10-27-19)12-9-11-5-2-3-6-14(11)26-18(12)24/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVNMHJEIWBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Synthesis of the Thiazole Ring: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the chromenone core with the thiazole derivative. This can be achieved through nucleophilic substitution reactions where the amino group of the thiazole derivative reacts with the chromenone core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, converting it to a hydroxyl group.

    Substitution: The thiazole and chromenone rings can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Acetylcholinesterase Inhibition

A notable application of compounds containing a coumarin and thiazole core is their role as acetylcholinesterase inhibitors . Research indicates that derivatives of coumarin, particularly those combined with thiazole structures, exhibit promising inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. For instance, a related study synthesized a series of compounds based on 4-hydroxycoumarin and evaluated their efficacy as acetylcholinesterase inhibitors, highlighting the potential of such compounds in treating cognitive decline associated with Alzheimer's disease .

Antimicrobial and Anticancer Properties

Compounds similar to 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one have been investigated for their antimicrobial and anticancer activities . For example, derivatives of thiazole have shown effectiveness against various bacterial strains and cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). Studies have demonstrated that specific thiazole derivatives possess significant antimicrobial properties and can inhibit cancer cell proliferation through mechanisms involving molecular docking studies to elucidate binding interactions with target proteins .

Alzheimer’s Disease Research

A significant case study involved the evaluation of coumarin-thiazole hybrids for their potential as therapeutic agents against Alzheimer's disease. The synthesized compounds were tested for acetylcholinesterase inhibition, revealing that certain derivatives exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory effects . This suggests that such compounds could be developed into effective treatments for cognitive disorders.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, thiazole derivatives were synthesized and tested against various microbial strains. The results indicated that specific compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Summary Table of Applications

Application AreaCompound TypeKey Findings
Alzheimer’s DiseaseAcetylcholinesterase inhibitorsIC50 values as low as 2.7 µM; potential therapeutic agents
Antimicrobial ActivityThiazole derivativesEffective against multiple bacterial strains
Anticancer ActivityThiazole-coumarin hybridsSignificant inhibition of MCF7 cancer cell line

Mechanism of Action

The mechanism of action of 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Thiazole/Coumarin Biological Activity/Notes Reference
Target Compound 4-Methoxybenzo[d]thiazol-2-ylamino, thiazol-4-yl Not explicitly reported
6-Methoxy-3-(2-((4-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one 4-Methoxyphenylamino, 6-methoxy on coumarin Predicted pKa: 2.75; MW: 380.42 g/mol
3-(2-(2-(4-(Trifluoromethyl)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one Trifluoromethylbenzylidene hydrazine, thiazol-4-yl IR: 1727 cm⁻¹ (C=O), 3302 cm⁻¹ (NH)
2-(4-fluorophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)thiazolidin-4-one 4-Fluorophenyl, thiazolidin-4-one Antimicrobial activity; Yield: 51.4%
(E)-3-(2-(2-(4-(2-Hydroxyphenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one 2-Hydroxyphenyl hydrazone Anti-biofilm: 73% inhibition (S. aureus)

Key Observations :

  • Substituent Effects : The 4-methoxy group on benzothiazole (target compound) may enhance lipophilicity compared to electron-withdrawing groups (e.g., nitro in ’s 6-nitro derivative) or hydrophilic groups (e.g., hydroxyl in ’s compound 15).

Comparison :

  • The target compound’s synthesis likely benefits from green chemistry approaches (e.g., solvent-free conditions or ball milling), as seen in and , which avoid toxic solvents and reduce reaction times .
  • Traditional methods (e.g., reflux with column chromatography) face challenges like low yields (~51% in ) and lengthy purification .

Physicochemical Properties

Table 3: Predicted and Experimental Properties
Compound Melting Point (°C) pKa Molecular Weight (g/mol) LogP*
Target Compound 409.45 ~3.5
6-Methoxy-3-(2-((4-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one 2.75 380.42 2.8
3-(2-(2-(4-(Trifluoromethyl)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one >300 447.39 3.9
3-(2-Amino-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one 274.29 1.2

Notes:

  • The target compound’s methoxy groups likely increase hydrophobicity (higher LogP) compared to amino-substituted analogs (e.g., compound in ).
  • High melting points (>300°C in ) correlate with strong intermolecular interactions (e.g., hydrogen bonding in hydrazine derivatives) .

Biological Activity

3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Chromenone Core : The chromenone structure is synthesized via the Pechmann condensation reaction, where a phenolic compound reacts with a β-keto ester under acidic conditions.
  • Synthesis of the Thiazole Ring : The thiazole moiety is often formed through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
  • Coupling Reaction : The final step involves coupling the chromenone with the thiazole derivative through nucleophilic substitution reactions, where the amino group of the thiazole reacts with the electrophilic chromenone core under basic conditions.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

  • Antimicrobial Activity : It exhibits significant inhibition against certain bacterial and fungal strains. In vitro assays have shown that it can effectively reduce microbial growth, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties : The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This inhibition leads to reduced production of pro-inflammatory mediators.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways, including the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Topoisomerase Inhibition : By inhibiting topoisomerases, this compound disrupts DNA replication in cancer cells, leading to cell death.
  • COX Inhibition : The anti-inflammatory effects are mediated through COX inhibition, reducing inflammation and associated pain .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Methoxybenzo[d]thiazoleStructureAntimicrobial
2H-Chromen-2-oneStructureAnticancer
Benzo[d]thiazol-2-ylamineStructureAntimicrobial

This comparison highlights that while other compounds may share some biological activities, the combination of both chromenone and thiazole rings in this molecule enhances its versatility and efficacy across multiple biological targets .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Acetylcholinesterase Inhibition : A study on coumarin-thiazole hybrids demonstrated strong acetylcholinesterase inhibitory activity, suggesting potential applications in treating Alzheimer's disease. One derivative exhibited an IC50 value of 2.7 µM, indicating robust activity against this target .
  • Antibacterial Activity : Research on thiazole derivatives showed potent antibacterial properties against both Gram-positive and Gram-negative bacteria when used alone or in combination with cell-penetrating peptides. This suggests a promising strategy for developing new antibiotics .
  • Anticancer Studies : Thiazole derivatives have been investigated for their anticancer properties, with some showing low cytotoxicity and significant activity against cancer cell lines, indicating their potential as therapeutic agents in oncology .

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